6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyranopyrazole family. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, substituted with various functional groups such as amino, fluorophenyl, methylphenyl, and carbonitrile. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a multi-component reaction involving aryl aldehydes, malononitrile, and 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one. The reaction is typically carried out in aqueous media without the use of a catalyst, making it an environmentally friendly process . The reaction conditions include mild temperatures and the avoidance of harsh reagents, which contribute to high yields and a straightforward synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling and processing the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts or promoters to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyranopyrazole derivatives, such as:
- 6-amino-4-(2-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its biological activity and stability, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O/c1-12-7-9-14(10-8-12)26-21-18(13(2)25-26)19(16(11-23)20(24)27-21)15-5-3-4-6-17(15)22/h3-10,19H,24H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKRQXGPNMLJFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC=CC=C4F)C(=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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